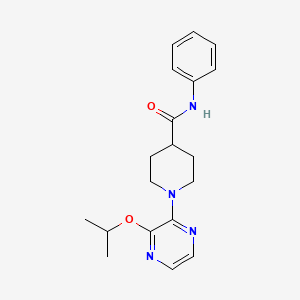![molecular formula C15H15FN2OS B7643776 5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7643776.png)
5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide is a chemical compound that belongs to the class of isoquinoline derivatives. It has been extensively studied in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide involves its binding to specific receptors in the brain and other tissues. It has been found to act as a potent agonist or antagonist of various receptors such as dopamine D2 receptors, serotonin 5-HT2A receptors, and adenosine A2A receptors. Its binding to these receptors leads to a wide range of physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to modulate the release of various neurotransmitters such as dopamine, serotonin, and glutamate. It has also been found to affect the activity of various enzymes such as phosphodiesterases and adenosine deaminase. Its effects on these targets have been implicated in various physiological processes such as cognition, mood, and motor function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide is its potent activity against a wide range of biological targets. This makes it a valuable tool for studying the physiological and biochemical effects of these targets in various experimental models. However, its limitations include its potential toxicity and the need for careful dosing and monitoring in experimental studies.
Orientations Futures
There are several future directions for the study of 5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide. One potential direction is the development of new derivatives with improved pharmacological properties and reduced toxicity. Another direction is the study of its potential applications in the treatment of various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression. Finally, further research is needed to elucidate the mechanisms underlying its effects on various biological targets and to identify new targets for future drug development.
Méthodes De Synthèse
The synthesis of 5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide involves the reaction of 6-fluoro-3,4-dihydroisoquinoline-2-carbaldehyde with thiophene-3-carboxylic acid in the presence of a suitable coupling agent. The reaction is carried out under reflux in a suitable solvent such as dichloromethane or ethanol. The resulting product is then purified by column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide has been extensively studied in scientific research due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit potent activity against a wide range of biological targets such as dopamine receptors, serotonin receptors, and adenosine receptors.
Propriétés
IUPAC Name |
5-[(6-fluoro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c16-13-2-1-11-7-18(4-3-10(11)5-13)8-14-6-12(9-20-14)15(17)19/h1-2,5-6,9H,3-4,7-8H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFQKPKPQFXNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)F)CC3=CC(=CS3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide](/img/structure/B7643704.png)
![2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B7643705.png)

![[4-[(2-Ethylpyrazol-3-yl)methyl]piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B7643710.png)

![N,N-dimethyl-2-[3-(2H-tetrazol-5-yl)piperidin-1-yl]-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B7643729.png)
![1-(2-Ethylsulfinylcyclohexyl)-3-[2-(oxan-2-yl)ethyl]urea](/img/structure/B7643737.png)

![1-[(1-Methoxycyclobutyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7643759.png)
![(2R)-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B7643772.png)


![1-[1-(4-Fluoro-3-methoxyphenyl)ethyl]-3-[(1-methoxycyclobutyl)methyl]urea](/img/structure/B7643788.png)
![4-methyl-3-methylsulfonyl-N-[(3,4,5-trifluorophenyl)methyl]aniline](/img/structure/B7643807.png)